molecular formula C13H18O B135077 1-(4-Isobutylphenyl)propan-1-one CAS No. 59771-24-3

1-(4-Isobutylphenyl)propan-1-one

Cat. No. B135077
CAS RN: 59771-24-3
M. Wt: 190.28 g/mol
InChI Key: GPZIKPBHFMNTOH-UHFFFAOYSA-N
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Description

The compound 1-(4-Isobutylphenyl)propan-1-one is closely related to the well-known anti-inflammatory drug ibuprofen, which is chemically known as 2-(4-isobutylphenyl)propionic acid. The studies provided focus on the synthesis and evaluation of derivatives of ibuprofen and related compounds, which suggests the importance of the isobutylphenyl group in medicinal chemistry .

Synthesis Analysis

The synthesis of ibuprofen derivatives has been explored through various methods. One study describes the synthesis of oligomeric derivatives of ibuprofen using the imidazolide method, resulting in compounds with prolonged anti-inflammatory activity . Another paper reports a multicomponent synthesis of a 4H-pyran molecule that includes the 2-(4-isobutylphenyl)propanal as a starting material, using BF3:OEt2 as a catalyst . An alternate synthesis of ibuprofen itself from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate has been documented, which involves a four-step process . Additionally, a regioselective synthesis of ibuprofen via hydrocarboxylation of 1-(4-isobutylphenyl) ethanol has been achieved using a palladium complex catalyst, highlighting a method that provides high selectivity under moderate conditions .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their pharmacological properties. The study on the 4H-pyran molecule provides detailed insights into its molecular structure using spectral techniques such as FT-IR, 1H-NMR, 13C-NMR, and HR-Mass spectra. The single-crystal X-ray structural analysis reveals a "flattened-boat" conformation of the pyran ring, which could be significant for its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their efficiency and selectivity. The oligomeric derivatives of ibuprofen were synthesized to enhance the drug's activity and duration of action . The multicomponent reaction for the 4H-pyran molecule synthesis is noted for its good yield, indicating a highly efficient process . The regioselective hydrocarboxylation reaction for ibuprofen synthesis emphasizes the importance of reaction conditions such as carbon monoxide pressure and the nature of the catalyst system for achieving the desired product .

Physical and Chemical Properties Analysis

While the provided papers do not extensively detail the physical and chemical properties of 1-(4-Isobutylphenyl)propan-1-one, they do provide insights into the properties of closely related compounds. For instance, the oligomeric derivatives of ibuprofen were evaluated for their anti-inflammatory activity, which is a key pharmacological property . The computational studies on the 4H-pyran molecule, including vibrational spectrum and HOMO-LUMO analysis, offer a glimpse into the electronic properties that may influence the compound's reactivity and stability .

Scientific Research Applications

Synthesis and Biological Evaluation

1-(4-Isobutylphenyl)propan-1-one has been used in the synthesis of new hybrid compounds. For instance, a hybrid combining this compound with 1,2,3,4-tetrahydroquinoline was synthesized and evaluated for various biological activities including antioxidant, antitryptic, and inhibition of albumin denaturation activity. These properties are essential in exploring therapeutic potentials of new drugs (Manolov, Ivanov, & Bojilov, 2022).

Degradation Studies

The degradation of ibuprofen, which includes 1-(4-Isobutylphenyl)propan-1-one as a degradation product, was studied under oxidative and thermal conditions. This research is significant in understanding the stability and shelf life of pharmaceutical products (Caviglioli et al., 2002).

Mechanochemistry in Pharmaceutical Detoxification

Mechanochemical treatment of ibuprofen led to the formation of 1-(4-Isobutylphenyl)propan-1-one among other products. This study offers insights into environmentally friendly methods for detoxifying expired pharmaceuticals (Andini et al., 2012).

Polymer Derivatives in Drug Delivery

Research on oligomeric derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen) revealed enhanced anti-inflammatory activity and extended drug release, showcasing the potential of 1-(4-Isobutylphenyl)propan-1-one derivatives in improving drug efficacy and delivery (Cecchi et al., 1981).

Environmental Microbial Degradation

1-(4-Isobutylphenyl)propan-1-one is also relevant in environmental studies. A Sphingomonas sp. strain was found to metabolize ibuprofen into this compound among others, highlighting the role of environmental bacteria in drug degradation (Murdoch & Hay, 2005).

Optical Nonlinearity in Material Science

Studies on hydrazones derived from 1-(4-Isobutylphenyl)propan-1-one have indicated potential applications in optical materials. This research is crucial for developing new materials for optical devices like limiters and switches (Naseema et al., 2012).

Synthesis of Ibuprofen

The synthesis of ibuprofen, involving 1-(4-Isobutylphenyl)propan-1-one as an intermediate, has been explored through various methods, contributing to the efficient production of this widely used drug (Kogure, Nakagawa, & Fukawa, 1975).

properties

IUPAC Name

1-[4-(2-methylpropyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZIKPBHFMNTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208503
Record name 4'-Isobutylpropiophenone
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isobutylphenyl)propan-1-one

CAS RN

59771-24-3
Record name 1-[4-(2-Methylpropyl)phenyl]-1-propanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4'-Isobutylpropiophenone
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Record name 4'-Isobutylpropiophenone
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Record name 4'-isobutylpropiophenone
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Synthesis routes and methods I

Procedure details

Propionyl chloride (13.0 ml) was added to a suspension of aluminum chloride (20.0 g) in dichloromethane (200 ml) at 0° C. After the mixture was stirred at 0° C. for 1 hour, isobutylbenzene (23.6 ml) was added to the mixture. The mixture was stirred at 0° C. for 2 hours and poured into ice water. The organic layer was washed with water, dried over magnesium sulfate and evaporated. The residual oil was distilled under reduced pressure to give 4'-isobutylpropiophenone as a colourless oil (24.4 g).
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13 mL
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20 g
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200 mL
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ice water
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Synthesis routes and methods II

Procedure details

In a 500 ml. 3-necked, round bottomed flask there was placed 25.50 ml. (40.14 g., 0.29 mmole) of phosphorus trichloride and 43.65 ml. (43.34 g., 0.58 mmole) of propionic acid. This mixture was stirred for 2.25 hours under nitrogen atmosphere at room temperature to prepare the propionyl chloride. By NMR propionyl chloride formation was complete in about 1.5 hours. Then 80 ml. of anhydrous methylene chloride was added and the resulting solution was cooled to about -5° C. (an ice-methanol bath). While stirring the cooled mixture, 87.50 g. (0.66 mmole) of alumium chloride (technical grade) was added. After 10 minutes of stirring, 67.11 g. (0.50 mmole) of isobutylbenzene was added dropwise from an addition funnel over 55 minutes while maintaining the temperature of the mixture at about 0° to 5° C. The isobutylbenzene was about 99.6% pure and contained about 0.3% n-butylbenzene. The mixture was stirred for an additional 1.25 hours to insure as complete a reaction as possible and then poured into a solution of 250 ml. of ice water and 150 ml. of concentrated hydrochloric acid with vigorous stirring. The Friedal-Crafts reaction was complete in about 45 minutes under these conditions (by GLC analysis). The resulting mixture was extracted three times with 300 ml. portions of methylene chloride. The combined methylene chloride extracts were washed with 250 ml. of water and three times with 250 ml. of molar concentration aqueous sodium carbonate solution. The aqueous sodium carbonate extracts were back-extracted with 100 ml. of methylene chloride and the combined methylene chloride layers were dried over sodium sulfate. The dried methylene chloride solution was concentrated under vacuum to give crude p-isobutylpropiophenone as a pale yellow oil weighing 97.85 g. By GLC analyses, 3% methylene chloride was present. The chemical yield was about 95 g. or about 100% of theory.
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40.14 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

In a 500 ml. 3-necked, round bottomed flask there was placed 25.50 ml. (40.14 g., 0.29 mmole) of phosphorus trichloride and 43.65 ml. (43.34 g., 0.58 mmole) of propionic acid. This mixture was stirred for 2.25 hours under nitrogen atmosphere at room temperature to prepare the propionyl chloride. By NMR propionyl chloride formation was complete in about 1.5 hours. Then 80 ml. of anhydrous methylene chloride was added and the resulting solution was cooled to about -5° C. (an ice-methanol bath). While stirring the cooled mixture 87.50 g. (0.66 mmole) of aluminum chloride (technical grade) was added. After 10 minutes of stirring 67.11 g. (0.50 mmole) of isobutylbenzene was added dropwise from an additional funnel over 55 minutes while maintaining the temperature of the mixture at about 0° to 5° C. The mixture was stirred for an additional 1.25 hours to insure as complete a reaction as possible and then poured into a solution of 250 ml. of ice water and 150 ml. of concentrated hydrochloric acid with vigorous stirring. The Friedal-Crafts reaction was complete in about 45 minutes under these conditions (by GLC analyses). The resulting mixture was extracted three times with 300 ml. portions of methylene chloride. The combined methylene chloride extracts were washed with 250 ml. of water and three times with 250 ml. of molar concentration aqueous sodium carbonate solution. The aqueous sodium carbonate extracts were back extracted with 100 ml. of methylene chloride and the combined methylene chloride layers were dried over sodium sulfate. The dried methylene chloride solution was concentrated under vacuum to give crude p-isobutylpropiophenone as a pale yellow oil weighing 97.85 g. By GLC analyses 3% methylene chloride was present. The chemical yield was about 95 g. or about 100% of theory.
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40.14 g
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43.34 g
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0.66 mmol
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0.5 mmol
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ice water
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